Arc 239 dihydrochloride

Descripción general

Descripción

El dihidrocloruro de ARC 239 es un antagonista selectivo para los receptores adrenérgicos alfa-2B y alfa-2C. Es conocido por su capacidad de unirse a estos receptores con alta afinidad, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de los receptores adrenérgicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial del dihidrocloruro de ARC 239 sigue rutas sintéticas similares, pero a mayor escala. Esto implica el uso de equipos y reactivos de grado industrial para lograr altos rendimientos y pureza. El proceso está optimizado para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares requeridos para las aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de ARC 239 sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Arc 239 dihydrochloride has diverse applications in scientific research, particularly in pharmacology and neuroscience:

Pharmacological Research

- Role in Adrenergic Signaling : Arc 239 is instrumental in elucidating the physiological roles of α2B adrenergic receptors. It helps researchers understand how these receptors modulate neurotransmitter release and vascular tone .

- Selective Antagonism : The compound demonstrates high selectivity for α2B receptors over other adrenergic subtypes (Ki = 87.1 nM for α2B vs. Ki = 3,548 nM for α2A) which makes it a valuable tool for studying specific receptor-mediated effects .

Neurotransmission Studies

- Impact on Norepinephrine Release : Studies have shown that Arc 239 can significantly affect norepinephrine dynamics in neuronal models, providing insights into its potential role in conditions like hypertension and anxiety .

| Study | Findings |

|---|---|

| Fuder & Selback (1993) | Characterized sensory neurotransmission inhibition via α2B-adrenoceptors in rabbit iris. |

| Tortella et al. (1984) | Demonstrated differential effects of meperidine on brain excitability relevant to ARC 239's impact on neurotransmission pathways. |

| Adler et al. (1985) | Explored interactions between opioids and adrenergic systems, highlighting ARC 239's potential effects on pain modulation. |

Clinical Implications

- Therapeutic Potential : Research indicates that antagonism of α2B receptors may enhance cognitive function and alleviate symptoms in psychiatric disorders such as depression and anxiety by modulating noradrenergic activity .

- Investigational Uses : Ongoing studies are exploring the compound's efficacy in treating conditions characterized by dysregulated adrenergic signaling, including chronic pain syndromes and cardiovascular diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Neurotransmitter Dynamics

In a controlled study involving rat kidney cortex slices, researchers observed that administration of Arc 239 led to a significant increase in norepinephrine release, demonstrating its capacity to modulate neurotransmitter dynamics effectively.

Case Study 2: Cognitive Enhancement

A clinical trial evaluated the effects of α2B antagonism on cognitive performance in patients with major depressive disorder. Results indicated improvements in attention and memory tasks following treatment with Arc 239, suggesting its potential as an adjunct therapy for cognitive deficits associated with depression.

Mecanismo De Acción

El dihidrocloruro de ARC 239 ejerce sus efectos uniéndose selectivamente a los receptores adrenérgicos alfa-2B y alfa-2C, bloqueando su actividad. Este antagonismo evita las respuestas fisiológicas habituales mediadas por estos receptores, como la vasoconstricción y la liberación de neurotransmisores. Los objetivos moleculares incluyen los receptores adrenérgicos alfa-2B y alfa-2C, y las vías involucradas son aquellas relacionadas con la señalización adrenérgica .

Comparación Con Compuestos Similares

Compuestos similares

Prazosin: Otro antagonista del receptor alfa-adrenérgico, pero con un rango más amplio de actividad, incluidos los receptores alfa-1.

Yohimbina: Un antagonista selectivo del receptor alfa-2 adrenérgico, pero menos selectivo para los subtipos alfa-2B y alfa-2C.

Rauwolscina: Similar a la yohimbina, pero con mayor selectividad para los receptores alfa-2

Unicidad

El dihidrocloruro de ARC 239 es único en su alta selectividad para los receptores adrenérgicos alfa-2B y alfa-2C, lo que lo convierte en una herramienta valiosa para estudiar estos subtipos de receptores específicos. Su antagonismo selectivo permite investigaciones más precisas sobre las funciones fisiológicas y farmacológicas de estos receptores en comparación con otros compuestos .

Actividad Biológica

Arc 239 dihydrochloride is a selective antagonist of the α2B adrenoceptor, a subtype of adrenergic receptors that play significant roles in various physiological processes, including neurotransmitter release and vascular regulation. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 55974-42-0

- Molecular Weight : 480.4 Da

- Purity : >99%

- Chemical Formula : C24H31Cl2N3O3

Arc 239 selectively antagonizes the α2B adrenoceptor with a high affinity (pK D = 8.8) and also shows lower affinity for α2A (pK D = 6.7) and α2D (pK D = 6.4) receptors . The α2B receptor is a G-protein coupled receptor that regulates neurotransmitter release from adrenergic neurons in the central nervous system (CNS) and sympathetic nerves. By blocking this receptor, Arc 239 can influence various physiological responses, including:

- Platelet Aggregation : Studies indicate that treatment with Arc 239 significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP), epinephrine, and arachidonic acid, suggesting its role in modulating hemostasis .

- Smooth Muscle Contraction : In cervical samples from pregnant rats, Arc 239 effectively inhibited contractions stimulated by noradrenaline, indicating its potential use in managing conditions related to smooth muscle hyperactivity .

- Gastroprotection : In experiments with C57BL/6 mice, Arc 239 antagonized the gastroprotective effects induced by α2-adrenoceptor agonists in models of gastric mucosal damage .

In Vitro Studies

In Vivo Studies

Case Studies and Clinical Implications

- Antihypertensive Effects : Research indicates that α2B antagonists like Arc 239 may have implications in managing hypertension by modulating vascular tone through adrenergic pathways.

- Cancer Research : Preliminary studies suggest that antagonism of α2B receptors could inhibit tumor growth through pathways involving PKCδ and AKT signaling, although further research is needed to confirm these findings .

- Neurological Applications : The modulation of neurotransmitter release via α2B antagonism may provide therapeutic avenues for treating conditions such as depression or anxiety disorders.

Propiedades

IUPAC Name |

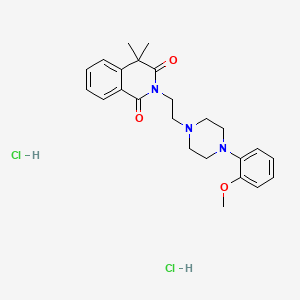

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJKHRHHDGSJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67339-62-2 | |

| Record name | ARC 239 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.